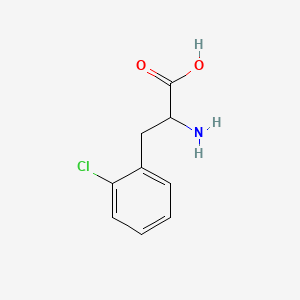

2-chloro-3-phenyl-DL-alanine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-amino-3-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZZNRXMDCOHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14091-11-3, 1991-77-1 | |

| Record name | 2-Chlorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14091-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-phenyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC154946 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 14091-11-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 14091-11-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-chloro-3-phenyl-DL-alanine

Executive Summary

This technical guide provides a comprehensive, in-depth methodology for the synthesis and characterization of 2-chloro-3-phenyl-DL-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Unnatural amino acids, particularly those incorporating halogens, serve as invaluable building blocks for creating novel peptides and pharmaceutical agents with enhanced biological activity and stability.[1][2] This document outlines a robust and reproducible synthetic route starting from commercially available DL-Phenylalanine via a diazotization-chlorination reaction. Furthermore, it establishes a multi-faceted analytical workflow for the unambiguous structural confirmation and purity assessment of the final product, employing Mass Spectrometry, NMR and IR Spectroscopy, and HPLC. This guide is intended for researchers, chemists, and professionals in the field of drug discovery seeking a practical, field-proven approach to the preparation and validation of this key synthetic intermediate.

Introduction

The strategic incorporation of unnatural amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacological properties.[3] Halogenated phenylalanine derivatives, in particular, have been extensively investigated for their ability to serve as biological probes and to enhance the therapeutic potential of parent compounds.[4] The substitution of the α-amino group with a chlorine atom to yield this compound (C₉H₁₀ClNO₂) creates a versatile chiral building block.[5][6] Its unique stereoelectronic properties can influence molecular conformation and binding interactions, making it a valuable precursor for novel therapeutics.

The primary challenge in working with such specialized compounds lies in establishing a reliable and well-characterized synthetic pathway. This guide addresses this need by detailing a classic yet highly effective method based on the diazotization of DL-Phenylalanine. The rationale behind this choice is the use of an inexpensive, readily available starting material and the formation of an excellent leaving group (dinitrogen gas), which facilitates the desired nucleophilic substitution.[7][8] The subsequent sections provide a self-validating system of protocols, from synthesis to rigorous analytical characterization, ensuring a high degree of confidence in the final product's identity and purity.

Part I: Synthesis of this compound

Principle and Rationale for Synthetic Route Selection

The conversion of a primary amine to a halide is a well-established transformation in organic chemistry. For α-amino acids, the most effective route involves the generation of a diazonium salt intermediate. The chosen method is an adaptation of the Sandmeyer reaction, where the α-amino group of DL-Phenylalanine is converted into a diazonium group (-N₂⁺) upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium group is an exceptionally potent leaving group, as its departure results in the formation of highly stable dinitrogen gas (N₂).[7][9] In a concentrated hydrochloric acid medium, the chloride ion (Cl⁻) acts as the nucleophile, attacking the α-carbon and displacing the N₂ gas to yield the target this compound. This method is favored for its operational simplicity and the strong thermodynamic driving force provided by the formation of N₂ gas.

Detailed Experimental Protocol

Materials and Reagents:

-

DL-Phenylalanine (≥98% purity)

-

Sodium Nitrite (NaNO₂) (≥97% purity)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Diethyl Ether (ACS grade)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice Bath

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 8.26 g (50 mmol) of DL-Phenylalanine in 100 mL of concentrated hydrochloric acid.

-

Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature between -5 °C and 0 °C. Stir the resulting slurry vigorously.

-

Diazotization: Dissolve 4.14 g (60 mmol, 1.2 equivalents) of sodium nitrite in 20 mL of cold deionized water. Add this solution dropwise to the cold, stirred phenylalanine suspension over a period of 60-90 minutes.

-

Causality Insight: The slow, dropwise addition is critical to control the exothermic reaction and prevent the premature decomposition of the unstable diazonium salt. Vigorous stirring is necessary as the reaction mixture is a heterogeneous slurry. The evolution of nitrogen gas will be observed.[7]

-

-

Reaction Progression: After the complete addition of the sodium nitrite solution, allow the reaction mixture to stir in the cold bath for an additional 2 hours. The mixture will gradually become a clearer solution as the starting material is consumed.

-

Workup - Extraction: Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel. Extract the aqueous solution with diethyl ether (3 x 75 mL).

-

Causality Insight: The product is an organic acid and will partition into the organic layer, separating it from inorganic salts and unreacted starting material.

-

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid.

-

Purification (Optional): The crude product can be further purified by silica gel column chromatography using a hexane-ethyl acetate solvent system to afford the pure this compound.[10]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Part II: Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the synthesized product's structure and purity.[11]

Analytical Workflow Diagram

Caption: Comprehensive characterization workflow.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is used to separate the components of the mixture based on their differential partitioning between a stationary phase and a mobile phase, allowing for the assessment of product purity.[12] A pure compound should ideally yield a single, sharp peak.

-

Step-by-Step Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in the mobile phase.

-

Instrumentation: Utilize a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase of 60:40 Acetonitrile:Water with 0.1% Trifluoroacetic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Analysis: Inject 10 µL of the sample solution and integrate the peak area to determine the percentage purity.

-

Mass Spectrometry (MS)

-

Principle: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ionized molecules, which serves to confirm the molecular weight of the synthesized compound.

-

Step-by-Step Protocol:

-

Sample Preparation: Prepare a ~0.1 mg/mL solution of the product in methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).

-

Analysis: Acquire spectra in both positive and negative ion modes.

-

-

Expected Data: The molecular formula is C₉H₁₀ClNO₂ with a molecular weight of 199.63 g/mol .[6]

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₉H₁₀ClNO₂ | Based on starting material and reaction. |

| Exact Mass | 199.0400 | For high-resolution mass spectrometry. |

| [M+H]⁺ (Positive Mode) | m/z 200.0473 | Protonated molecular ion. |

| [M-H]⁻ (Negative Mode) | m/z 198.0327 | Deprotonated molecular ion. |

| Isotope Pattern | A characteristic ~3:1 ratio for the [M] and [M+2] peaks will be observed due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the definitive confirmation of the molecular structure.

-

Step-by-Step Protocol:

-

Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.

-

-

Expected Spectral Data (Predicted):

| ¹H NMR (Predicted in CDCl₃) | ¹³C NMR (Predicted in CDCl₃) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~10-12 | 1H, broad singlet, -COOH | ~172-175 | C=O (Carboxylic Acid) |

| ~7.2-7.4 | 5H, multiplet, Aromatic C-H | ~135-138 | Quaternary Aromatic C |

| ~4.5-4.7 | 1H, triplet, α-CH | ~127-130 | Aromatic C-H |

| ~3.2-3.5 | 2H, doublet of doublets, β-CH₂ | ~55-60 | α-C |

| ~38-42 | β-C |

-

Trustworthiness Insight: The key diagnostic signal in the ¹H NMR spectrum is the triplet at ~4.5-4.7 ppm, corresponding to the proton on the chlorine-bearing α-carbon.[1] In the starting material, this proton appears further upfield (~4.0 ppm). In the ¹³C NMR, the disappearance of the signal for the amine-bearing α-carbon (~55 ppm in phenylalanine) and the appearance of a new signal for the chlorine-bearing α-carbon (~55-60 ppm) confirms the substitution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is exceptionally useful for identifying functional groups and confirming the success of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups.[13]

-

Step-by-Step Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing ~1% of the solid product or analyze as a thin film.

-

Instrumentation: Acquire the spectrum using an FT-IR spectrometer.

-

-

Expected Data:

| Vibrational Frequency (cm⁻¹) | Assignment | Significance |

| 3500-2500 (broad) | O-H stretch | Confirms presence of the carboxylic acid group. |

| ~3030 | Aromatic C-H stretch | Indicates the phenyl ring is intact. |

| ~2950 | Aliphatic C-H stretch | Indicates the alkyl backbone is intact. |

| ~1715 | C=O stretch | Strong, sharp peak confirming the carboxylic acid.[13] |

| ~1600, 1495, 1450 | Aromatic C=C stretch | Confirms the presence of the benzene ring.[14] |

| Disappearance of ~3100-3000 | N-H stretch (from -NH₃⁺) | Crucial evidence: Confirms the replacement of the amino group.[15] |

Conclusion

This guide presents a validated and comprehensive framework for the synthesis and characterization of this compound. By following the detailed diazotization protocol, researchers can reliably produce this valuable non-proteinogenic amino acid from an inexpensive precursor. The multi-technique analytical workflow, integrating HPLC, MS, NMR, and IR spectroscopy, provides a robust system for verifying the structural integrity and purity of the final compound. The causality-driven explanations and expected data provided herein are designed to empower scientists and drug development professionals to confidently synthesize and utilize this compound in their research endeavors.

References

- 1. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 2-Chloro-L-phenylalanine | C9H10ClNO2 | CID 2761491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aurco.org [aurco.org]

- 8. researchgate.net [researchgate.net]

- 9. studylib.net [studylib.net]

- 10. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. helixchrom.com [helixchrom.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

"2-chloro-3-phenyl-DL-alanine" chemical properties and structure

An In-depth Technical Guide to 2-chloro-3-phenyl-DL-alanine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a non-proteinogenic amino acid with significant potential in biochemical research and pharmaceutical development. As a modified version of the natural amino acid phenylalanine, its unique structural features, particularly the presence of a chlorine atom at the alpha-carbon, confer distinct chemical reactivity and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a plausible synthetic route, and its applications as a versatile chemical tool.

Chemical Structure and Properties

This compound is an analog of phenylalanine where the alpha-hydrogen is replaced by a chlorine atom. The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The "2-chloro" specifies the position of the chlorine atom on the alpha-carbon of the alanine backbone, while "3-phenyl" refers to the benzyl substituent at the beta-carbon.

Molecular Structure

The structure of this compound is characterized by a central chiral carbon atom bonded to an amino group, a carboxylic acid group, a chlorine atom, and a benzyl group. This alpha-chloro substitution is key to its chemical reactivity, particularly its role as an enzyme inhibitor.

Caption: Chemical structure of 2-chloro-3-phenyl-alanine, highlighting the chiral alpha-carbon ().

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| IUPAC Name | 2-amino-2-chloro-3-phenylpropanoic acid | |

| Synonyms | α-chloro-β-phenyl-DL-alanine | |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1][2] |

| CAS Number | 14091-11-3 (for 2-chloro-DL-phenylalanine) | [1][3] |

| Melting Point | 230-236 °C | [1] |

| Appearance | White solid | [4] |

| Solubility | Soluble in water | [4] |

| Storage Conditions | 0-8°C | [1] |

Synthesis and Characterization

While not commercially available from all suppliers, this compound can be synthesized in the laboratory. A common approach involves the direct α-halogenation of the parent amino acid, phenylalanine.

Proposed Synthesis Workflow

A plausible synthetic route starts from DL-phenylalanine. The amino group is first protected to prevent side reactions, followed by chlorination of the α-carbon, and finally deprotection to yield the desired product.

Caption: Proposed three-step synthesis workflow for this compound from DL-phenylalanine.

Experimental Protocol (Hypothetical)

-

Protection of DL-Phenylalanine: DL-Phenylalanine is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water). A base such as sodium bicarbonate is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion, yielding N-Boc-DL-phenylalanine.

-

α-Chlorination: The protected amino acid is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled in an ice bath. A strong base (e.g., lithium diisopropylamide, LDA) is added slowly to deprotonate the α-carbon, forming an enolate. A chlorinating agent, such as N-chlorosuccinimide (NCS), is then added to the reaction mixture. The reaction is carefully monitored until the starting material is consumed.

-

Deprotection: The N-Boc protecting group is removed by treating the chlorinated intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane. Evaporation of the solvent and subsequent purification (e.g., recrystallization) yields the final product, this compound, typically as a hydrochloride salt.

Rationale: The Boc protecting group is chosen for its stability under the basic conditions required for α-deprotonation and its ease of removal under acidic conditions. LDA is a strong, non-nucleophilic base suitable for generating the enolate without competing side reactions. NCS is an effective electrophilic chlorine source.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group (typically in the 7.2-7.4 ppm range), and the diastereotopic protons of the -CH₂- group as a pair of doublets of doublets (ABX system) due to coupling with the chiral α-carbon. The absence of a signal for the α-proton, which is present in phenylalanine, would be a key indicator of successful chlorination.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the phenyl ring carbons, the carbonyl carbon of the carboxylic acid, the β-carbon of the methylene group, and importantly, the α-carbon, which would be shifted downfield due to the electron-withdrawing effect of the attached chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching from the phenyl ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the compound (199.63 Da). A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) would confirm the incorporation of chlorine.

Applications in Research and Drug Development

This compound and its derivatives are valuable tools in several areas of scientific research, primarily due to the reactive C-Cl bond at the chiral center.

Enzyme Inhibition

One of the most significant applications of α-chloro amino acids is as irreversible enzyme inhibitors. They can act as suicide substrates for enzymes that process the corresponding natural amino acid. For instance, chloroalanine derivatives have been shown to inhibit enzymes like alanine racemase.[5][6]

The proposed mechanism involves the enzyme's active site recognizing the amino acid analog. A nucleophilic residue in the active site (e.g., cysteine or serine) attacks the α-carbon, displacing the chloride ion in an Sₙ2 reaction. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation.

Caption: Mechanism of irreversible enzyme inhibition by this compound.

Pharmaceutical and Biochemical Research

This compound serves as a key building block in medicinal chemistry. Its incorporation into peptides can create peptidomimetics with enhanced resistance to proteolytic degradation, which is a significant advantage for peptide-based drugs. Furthermore, halogenated phenylalanine derivatives are explored for their potential to modulate neurotransmitter systems and as intermediates in the synthesis of pharmaceuticals targeting neurological disorders.[1][7] In oncology research, such modified amino acids are investigated for their ability to interact with amino acid transporters that are overexpressed in cancer cells.[8] The compound is also used in the synthesis of agrochemicals, such as insecticides and acaricides.[3]

Safety and Handling

This compound should be handled with care in a laboratory setting.

-

GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Measures: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, eye protection, and face protection. In case of contact with skin or eyes, rinse thoroughly with water.[2]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed. Recommended storage temperature is between 0-8°C.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-L-phenylalanine | C9H10ClNO2 | CID 2761491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-AMINO-3-(2-CHLORO-PHENYL)-PROPIONIC ACID | 14091-11-3 [chemicalbook.com]

- 4. Chloroalanine - Wikipedia [en.wikipedia.org]

- 5. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. benchchem.com [benchchem.com]

Unraveling the Enigma: A Technical Guide to the Potential Neuronal Mechanisms of 2-chloro-3-phenyl-DL-alanine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Navigating the Knowns and Unknowns

In the landscape of neuropharmacology, the exploration of novel molecular entities that can modulate neuronal function is a perpetual frontier. Among these, synthetic amino acid analogues present a compelling area of investigation due to their potential to interact with fundamental cellular processes. This guide focuses on 2-chloro-3-phenyl-DL-alanine , a compound for which direct, comprehensive mechanistic data in neuronal cells remains elusive in publicly accessible literature.

Therefore, this document adopts a deductive and experience-driven approach. As a Senior Application Scientist, my objective is to provide a robust framework for understanding the potential mechanisms of action of this compound. This will be achieved by synthesizing the established pharmacology of structurally similar chlorinated and halogenated phenylalanine analogues. By examining the known neuronal targets and pathways of these related molecules, we can construct a scientifically-grounded hypothesis regarding the bioactivity of this compound, thereby guiding future experimental design and drug discovery efforts.

This guide is structured to first lay the foundational knowledge on pertinent analogues, then to logically extrapolate these findings to our molecule of interest, and finally, to propose concrete experimental workflows for the empirical validation of these hypotheses.

I. The Precedent: Mechanistic Insights from Chlorinated Phenylalanine Analogues

The introduction of a chlorine atom to the phenylalanine scaffold can dramatically alter its biological activity. Our analysis begins with two key analogues: p-chlorophenylalanine (PCPA) and 3-chloro-DL-alanine.

A. para-Chlorophenylalanine (PCPA): A Tryptophan Hydroxylase Inhibitor with Broader Implications

p-Chlorophenylalanine is arguably the most well-characterized chlorinated phenylalanine analogue. Its primary and most renowned mechanism of action is the irreversible inhibition of tryptophan hydroxylase , the rate-limiting enzyme in the biosynthesis of serotonin (5-HT)[1][2]. This action has made PCPA an invaluable tool in neuroscience research for depleting central serotonin levels.

However, its effects are not entirely specific. Studies on neuroblastoma cells have revealed that PCPA can induce cytotoxicity and inhibit the cellular uptake of other large neutral amino acids[3]. This suggests an interaction with amino acid transporters, a mechanism that could be shared by this compound. Furthermore, some of PCPA's pharmacological effects, such as contraction of the rat fundal strip, are methysergide-sensitive, indicating a direct or indirect serotonergic agonist-like activity at certain receptors, independent of its enzyme-inhibiting properties[1].

B. 3-Chloro-DL-alanine: An Inhibitor of Pyridoxal Phosphate (PLP)-Dependent Enzymes

3-Chloro-DL-alanine is recognized as a potent inhibitor of several bacterial enzymes, most notably alanine racemase , an enzyme crucial for bacterial cell wall synthesis[4][5][6]. This inhibition is often irreversible and proceeds through a mechanism-based inactivation pathway involving the PLP cofactor. In the context of neuronal cells, which also utilize a vast array of PLP-dependent enzymes for amino acid metabolism and neurotransmitter synthesis, the potential for off-target effects is significant. Enzymes such as GABA transaminase, glutamate decarboxylase, and aspartate aminotransferase could be potential targets for chlorinated alanine analogues.

II. A Hypothesized Mechanistic Framework for this compound in Neuronal Cells

Based on the established activities of its structural relatives, we can propose a multi-pronged hypothesis for the neuronal mechanism of action of this compound. The presence of the chlorine atom on the beta-carbon of the alanine backbone, combined with the phenyl ring, creates a unique chemical entity that may interact with several key neuronal targets.

A. Primary Hypothesis: Modulation of Amino Acid Transport and Metabolism

Given the structural similarity to phenylalanine, it is highly probable that this compound is recognized by and interacts with Large Neutral Amino Acid Transporters (LATs) . This interaction could manifest in two ways:

-

Competitive Inhibition of Transport: The compound may act as a competitive inhibitor of LATs, thereby restricting the entry of essential amino acids like phenylalanine, tyrosine, and tryptophan into neuronal cells. This would have profound downstream effects on protein synthesis and the production of catecholaminergic and serotonergic neurotransmitters[3].

-

Substrate for Transport: Alternatively, it could be a substrate for these transporters, gaining entry into the neuron where it can then exert intracellular effects.

Once inside the neuron, its fate would be determined by its interaction with enzymes of amino acid metabolism. The chloro- group may render it a poor substrate for enzymes like phenylalanine hydroxylase, but it could potentially act as an inhibitor of this or other related enzymes.

B. Secondary Hypothesis: Interaction with Neurotransmitter Receptors

High concentrations of L-phenylalanine have been shown to depress excitatory glutamatergic synaptic transmission by interacting with both NMDA and AMPA receptors[7]. It is plausible that the addition of a chlorine atom could modify this interaction. Halogenated derivatives of L-phenylalanine have demonstrated neuroprotective properties through the depression of glutamatergic synaptic transmission[8].

Therefore, this compound could potentially act as a modulator of glutamate receptors , either as a competitive antagonist at the glutamate or co-agonist binding sites, or as an allosteric modulator.

C. Tertiary Hypothesis: Off-Target Enzyme Inhibition

Drawing parallels with 3-chloro-DL-alanine, there is a possibility of "off-target" inhibition of PLP-dependent enzymes within neurons. The chloro-alanine moiety could act as a mechanism-based inactivator for enzymes involved in the metabolism of other amino acid neurotransmitters, such as GABA.

III. Proposed Experimental Workflows for Mechanistic Elucidation

To empirically validate these hypotheses, a structured, multi-tiered experimental approach is recommended.

A. Workflow 1: Characterizing Interaction with Amino Acid Transporters

Objective: To determine if this compound interacts with neuronal amino acid transporters.

Methodology:

-

Cell Culture: Utilize primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

-

Radiolabeled Amino Acid Uptake Assay:

-

Pre-incubate cells with varying concentrations of this compound.

-

Introduce a radiolabeled large neutral amino acid (e.g., [3H]-L-phenylalanine or [14C]-L-leucine).

-

Measure intracellular radioactivity using liquid scintillation counting.

-

A decrease in radioactivity in the presence of the test compound would indicate competitive inhibition.

-

-

Direct Transport Assay (if a radiolabeled version of the test compound is available):

-

Incubate cells with radiolabeled this compound.

-

Measure intracellular radioactivity over time to determine if it is a substrate for transport.

-

Data Presentation:

| Concentration of this compound (µM) | [3H]-L-phenylalanine Uptake (% of Control) |

| 0 (Control) | 100 |

| 1 | |

| 10 | |

| 100 | |

| 1000 |

This table would be populated with experimental data to determine the IC50 for transport inhibition.

B. Workflow 2: Assessing Effects on Neurotransmitter Systems

Objective: To investigate the impact of this compound on major neurotransmitter systems.

Methodology:

-

Neurotransmitter Release Assay:

-

Treat cultured neurons or synaptosomes with this compound.

-

Stimulate neurotransmitter release (e.g., with high K+ or an appropriate secretagogue).

-

Measure the levels of released neurotransmitters (e.g., glutamate, GABA, dopamine, serotonin) in the extracellular medium using HPLC with electrochemical or fluorescence detection.

-

-

Electrophysiology (Patch-Clamp):

-

In primary neuronal cultures or brain slices, apply this compound while recording postsynaptic currents evoked by the application of specific neurotransmitter receptor agonists (e.g., AMPA, NMDA, GABA).

-

This will reveal any direct modulatory effects on receptor function.

-

Visualizing the Workflow:

Caption: Experimental workflows for assessing effects on neurotransmitter release and receptor function.

IV. Concluding Remarks and Future Directions

While the precise mechanism of action of this compound in neuronal cells awaits direct experimental confirmation, the existing body of knowledge on related chlorinated phenylalanine analogues provides a strong foundation for targeted investigation. The hypotheses presented in this guide—centering on the modulation of amino acid transport, direct interaction with neurotransmitter receptors, and potential off-target enzyme inhibition—offer a logical starting point for any research program aimed at characterizing this novel compound.

The proposed experimental workflows provide a clear and actionable path for researchers to systematically dissect its neuropharmacological profile. The insights gained from such studies will not only illuminate the specific activities of this compound but will also contribute to a broader understanding of how halogenation of amino acids can be leveraged to create potent and selective modulators of neuronal function. This knowledge is paramount for the rational design of new therapeutic agents for a range of neurological and psychiatric disorders.

V. References

-

3-Chloro-L-alanine | CAS#:2731-73-9 | Chemsrc. --INVALID-LINK--

-

Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed. --INVALID-LINK--

-

Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition - PubMed. --INVALID-LINK--

-

3-Chloro-L-alanine Hydrochloride (L-β-Chloroalanine hydrochloride) | Amino Acid Derivative | MedChemExpress. --INVALID-LINK--

-

Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed. --INVALID-LINK--

-

3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed. --INVALID-LINK--

-

3-Chloro-L-alanine 2731-73-9 wiki - Guidechem. --INVALID-LINK--

-

Chloroalanine - Wikipedia. --INVALID-LINK--

-

4-Chloro-L-phenylalanine 14173-39-8 - Sigma-Aldrich. --INVALID-LINK--

-

p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification - NIH. --INVALID-LINK--

-

Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed. --INVALID-LINK--

-

Mechanism of Inactivation of Alanine Racemase by Beta, Beta, Beta-Trifluoroalanine. --INVALID-LINK--

-

Promising Molecular Targets in Pharmacological Therapy for Neuronal Damage in Brain Injury - PMC - PubMed Central. --INVALID-LINK--

-

β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC - NIH. --INVALID-LINK--

-

beta-2-Thienyl-DL-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PubMed. --INVALID-LINK--

-

Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed. --INVALID-LINK--

-

L-phenylalanine selectively depresses currents at glutamatergic excitatory synapses | Request PDF - ResearchGate. --INVALID-LINK--

References

- 1. Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tryptophan hydroxylase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Chloro-L-alanine | CAS#:2731-73-9 | Chemsrc [chemsrc.com]

- 5. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-chloro-3-phenyl-DL-alanine" as a non-proteinogenic amino acid

An In-depth Technical Guide to 2-Chloro-3-phenyl-DL-alanine: A Non-Proteinogenic Amino Acid in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

Non-proteinogenic amino acids (npAAs) represent a frontier in chemical biology and drug development, offering novel functionalities beyond the canonical 20 amino acids. Among these, halogenated phenylalanine analogs have garnered significant interest for their potential to modulate critical biological pathways. This technical guide provides a comprehensive overview of this compound, a synthetic amino acid with intriguing, albeit less explored, properties compared to its more famous isomers. We will delve into its chemical identity, potential mechanisms of action, and its place within the broader context of enzyme inhibition and drug design. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique characteristics of npAAs in their work.

Introduction: The Expanding Universe of the Genetic Code

The central dogma of molecular biology outlines the flow of genetic information from DNA to RNA to protein. The building blocks of proteins are a set of 20 proteinogenic amino acids. However, nature and science have expanded this alphabet. Non-proteinogenic amino acids, numbering in the hundreds, are those that are not naturally encoded in the genetic code of an organism. They can be introduced into peptides and proteins through synthetic methods, offering a powerful tool to modify their structure, function, and stability.

This compound belongs to this exciting class of molecules. As a halogenated derivative of phenylalanine, it holds the potential to act as a modulator of aromatic amino acid metabolism, a pathway of immense physiological and pathological importance.

Chemical & Physical Properties

This compound is a synthetic amino acid, a derivative of DL-Phenylalanine. It is characterized by the presence of a chlorine atom at the second position of the phenyl ring. The "DL" designation indicates that it is a racemic mixture, containing both the D- and L-enantiomers.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H10ClNO2 |

| Molecular Weight | 199.63 g/mol |

| CAS Number | 14091-06-2 |

| Appearance | White to off-white powder |

| Solubility | Sparingly soluble in water |

Postulated Mechanism of Action: Insights from Analogs

While direct, extensive research on this compound is limited, its mechanism of action can be inferred from the well-documented activities of its structural isomers, particularly p-chlorophenylalanine (PCPA).

Inhibition of Aromatic Amino Acid Hydroxylases

The primary mechanism of action for chlorophenylalanine analogs is the irreversible inhibition of aromatic amino acid hydroxylases, specifically phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH).

-

Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of phenylalanine to tyrosine, a critical step in phenylalanine metabolism and the biosynthesis of catecholamines.

-

Tryptophan Hydroxylase (TPH): This is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) from tryptophan.

Inhibition of these enzymes by compounds like PCPA leads to a significant and long-lasting depletion of their respective products. It is highly probable that this compound exerts a similar, albeit potentially quantitatively different, inhibitory effect on these enzymes. The position of the chlorine atom on the phenyl ring can influence the binding affinity and inhibitory potency.

Caption: Postulated inhibitory action of this compound on key enzymes.

Potential Applications in Research and Drug Development

The unique biochemical profile of this compound positions it as a valuable tool in several research domains.

Neuroscience Research

Given its likely effect on serotonin synthesis, this compound could be employed as a research tool to investigate the role of serotonin in various physiological and behavioral processes, including:

-

Sleep-wake cycles

-

Mood and anxiety

-

Appetite and metabolism

-

Nociception (pain perception)

Drug Design and Medicinal Chemistry

The incorporation of non-proteinogenic amino acids like this compound into peptide-based therapeutics is a rapidly growing field. Halogenation can introduce beneficial properties such as:

-

Increased metabolic stability: The carbon-chlorine bond can block sites of enzymatic degradation.

-

Enhanced binding affinity: The chlorine atom can participate in halogen bonding and other non-covalent interactions with target receptors.

-

Conformational restriction: The bulky chlorine atom can influence the peptide backbone's conformation, potentially locking it into a bioactive shape.

Experimental Protocols: A Guide for the Bench Scientist

The following protocols are provided as a starting point and should be optimized based on the specific experimental context.

In Vitro Enzyme Inhibition Assay (Tryptophan Hydroxylase)

This protocol outlines a method to assess the inhibitory potential of this compound on TPH.

Materials:

-

Recombinant human TPH

-

L-Tryptophan (substrate)

-

6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

Ammonium sulfate

-

This compound

-

HPLC system with fluorescence detection

Procedure:

-

Prepare a reaction mixture: In a microcentrifuge tube, combine a suitable buffer (e.g., 50 mM HEPES, pH 7.4), catalase, DTT, and BH4.

-

Add inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 10 minutes.

-

Initiate reaction: Add L-tryptophan to start the enzymatic reaction.

-

Incubate: Incubate at 37°C for 30 minutes.

-

Stop reaction: Terminate the reaction by adding a solution of perchloric acid.

-

Analyze product formation: Centrifuge to pellet precipitated protein. Analyze the supernatant for the formation of 5-hydroxytryptophan using HPLC with fluorescence detection.

-

Calculate IC50: Determine the concentration of this compound that causes 50% inhibition of TPH activity (IC50).

Caption: Workflow for an in vitro TPH inhibition assay.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion and Future Directions

This compound represents a compelling, yet understudied, non-proteinogenic amino acid. Based on the extensive research on its isomers, it holds significant promise as a tool for modulating aromatic amino acid pathways. Future research should focus on a direct and thorough characterization of its inhibitory profile against PAH and TPH, as well as its pharmacokinetic and pharmacodynamic properties. Furthermore, its incorporation into peptides could unlock novel therapeutic opportunities. As our ability to manipulate the building blocks of life continues to grow, the exploration of such unique chemical entities will undoubtedly pave the way for the next generation of therapeutics.

Unveiling the Therapeutic Potential of 2-chloro-3-phenyl-DL-alanine: A Technical Guide to Target Identification and Validation

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of the synthetic amino acid analogue, 2-chloro-3-phenyl-DL-alanine. While direct pharmacological data for this specific compound is limited, its structural similarity to known bioactive molecules, particularly chlorinated phenylalanine derivatives, provides a strong rationale for investigating its activity against key biological targets. This document outlines a scientifically-grounded approach to identifying and validating these potential targets, with a focus on Phenylalanine Hydroxylase (PAH), the L-type Amino Acid Transporter 1 (LAT1), and its potential as a cytotoxic agent against cancer cells. We present detailed, field-proven experimental protocols to empower researchers to systematically evaluate the therapeutic promise of this compound.

Introduction: The Rationale for Investigating this compound

This compound is a derivative of the essential amino acid phenylalanine, featuring a chlorine atom on the phenyl ring. While this specific molecule is not extensively characterized in therapeutic contexts, its structural motifs are present in compounds with significant biological activities. For instance, p-chlorophenylalanine is a well-established inhibitor of tryptophan and phenylalanine hydroxylase enzymes. Furthermore, various phenylalanine analogues are actively being investigated for their potential as anticancer agents, often leveraging amino acid transporters that are overexpressed in tumor cells for targeted delivery.

The introduction of a chlorine atom can significantly alter the electronic and steric properties of the parent molecule, potentially leading to novel interactions with biological targets. It is hypothesized that this compound may act as an inhibitor of key enzymes in the aromatic amino acid metabolic pathway or as a substrate for transporters, thereby exerting a therapeutic effect. This guide provides a roadmap for testing these hypotheses.

Potential Therapeutic Target 1: Phenylalanine Hydroxylase (PAH)

Scientific Rationale

Phenylalanine hydroxylase (PAH) is the rate-limiting enzyme in the catabolism of phenylalanine, converting it to tyrosine. Inhibition of PAH can lead to a state of hyperphenylalaninemia, a condition that is therapeutically induced in certain research models. Given that chlorinated derivatives of phenylalanine, such as p-chlorophenylalanine, are known inhibitors of PAH, it is a primary putative target for this compound.

The chlorine substituent on the phenyl ring can be expected to alter the binding affinity of the molecule for the active site of PAH, potentially acting as a competitive inhibitor.

Experimental Validation: PAH Inhibition Assay

A robust method to assess the inhibitory potential of this compound on PAH is a spectrophotometric assay that measures the rate of L-tyrosine formation.

Experimental Workflow for PAH Inhibition Assay

Caption: Workflow for determining PAH inhibition.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4.

-

PAH Enzyme: Purified recombinant human PAH.

-

Substrate: L-phenylalanine solution.

-

Cofactor: Tetrahydrobiopterin (BH4) solution, freshly prepared.

-

Test Compound: Stock solution of this compound in a suitable solvent (e.g., DMSO), with serial dilutions prepared.

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of the test compound dilutions or vehicle control.

-

Add 20 µL of PAH enzyme solution to each well and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a 70 µL mixture of L-phenylalanine and BH4.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a suitable stop solution.

-

-

Detection and Analysis:

-

Measure the absorbance at a wavelength appropriate for detecting L-tyrosine or a coupled reaction product.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Expected Data Output:

| Compound Concentration (µM) | Absorbance (OD) | % Inhibition |

| 0 (Vehicle) | 1.2 | 0 |

| 1 | 1.0 | 16.7 |

| 10 | 0.6 | 50.0 |

| 100 | 0.2 | 83.3 |

| 1000 | 0.1 | 91.7 |

| Table 1: Template for PAH Inhibition Assay Data and IC50 Calculation. |

Potential Therapeutic Target 2: L-type Amino Acid Transporter 1 (LAT1)

Scientific Rationale

The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including phenylalanine. It is highly expressed in the blood-brain barrier and is overexpressed in many types of cancer cells to meet their high demand for amino acids for growth and proliferation. Phenylalanine analogues are known to interact with LAT1, and this transporter is a key target for drug delivery to the brain and tumors.

The structural similarity of this compound to phenylalanine makes it a strong candidate for interaction with LAT1, either as a substrate or an inhibitor.

Experimental Validation: LAT1 Inhibition Assay

The interaction of this compound with LAT1 can be assessed by its ability to inhibit the uptake of a radiolabeled LAT1 substrate, such as [14C]-L-leucine, in cells expressing LAT1.

Experimental Workflow for LAT1 Inhibition Assay

Caption: Workflow for determining LAT1 inhibition.

Detailed Protocol:

-

Cell Culture:

-

Culture a cell line known to express high levels of LAT1 (e.g., HT-29 colon cancer cells) in appropriate media.

-

Seed the cells into 24-well plates and allow them to adhere and grow to a suitable confluency.

-

-

Uptake Assay:

-

Wash the cells with a sodium-free uptake buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 10-15 minutes.

-

Add [14C]-L-leucine to each well and incubate for a short period (e.g., 1-5 minutes) to measure initial uptake rates.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

-

Detection and Analysis:

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration in each well to normalize the uptake data.

-

Calculate the percentage of inhibition of [14C]-L-leucine uptake at each concentration of the test compound.

-

Determine the IC50 value as described for the PAH assay.

-

Expected Data Output:

| Compound Concentration (µM) | Radioactivity (CPM/mg protein) | % Inhibition |

| 0 (Vehicle) | 5000 | 0 |

| 1 | 4200 | 16.0 |

| 10 | 2500 | 50.0 |

| 100 | 800 | 84.0 |

| 1000 | 300 | 94.0 |

| Table 2: Template for LAT1 Inhibition Assay Data and IC50 Calculation. |

Potential Therapeutic Application: Cytotoxicity in Cancer Cells

Scientific Rationale

As many cancer cells overexpress amino acid transporters like LAT1, phenylalanine analogues can be selectively taken up by these cells. If the analogue possesses cytotoxic properties, it could serve as a targeted anticancer agent. The chloro-substituent in this compound may impart cytotoxic activity through various mechanisms, including interference with metabolic pathways or by acting as a weak alkylating agent.

Experimental Validation: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Workflow for MTT Cytotoxicity Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., a panel of cell lines from different tissues) into 96-well plates at an appropriate density.

-

Allow the cells to attach overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

-

Expected Data Output:

| Compound Concentration (µM) | Absorbance (OD) | % Cell Viability |

| 0 (Vehicle) | 1.0 | 100 |

| 10 | 0.9 | 90 |

| 50 | 0.5 | 50 |

| 100 | 0.2 | 20 |

| 200 | 0.1 | 10 |

| Table 3: Template for MTT Cytotoxicity Assay Data and IC50 Calculation. |

Conclusion and Future Directions

This technical guide has outlined a rational and systematic approach to exploring the therapeutic potential of this compound. By focusing on well-justified potential targets—PAH, LAT1, and cancer cell cytotoxicity—and providing detailed, validated experimental protocols, we have laid the groundwork for a comprehensive evaluation of this novel compound.

Positive results from these initial screening assays would warrant further investigation, including:

-

Mechanism of Action Studies: To elucidate the precise molecular interactions responsible for any observed activity.

-

In Vivo Efficacy Studies: To assess the therapeutic potential in animal models of relevant diseases.

-

Pharmacokinetic and Toxicological Profiling: To evaluate the drug-like properties and safety of the compound.

The exploration of novel chemical entities like this compound is essential for the advancement of therapeutic innovation. This guide serves as a foundational resource for researchers embarking on this exciting endeavor.

The Unnatural Amino Acid 2-Chloro-3-Phenyl-DL-Alanine: A Technical Guide to its Discovery, Synthesis, and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and biochemical research, the repertoire of proteinogenic amino acids often proves insufficient to address the complexities of biological systems and disease pathways. This has led to a profound interest in the design and synthesis of unnatural amino acids (UAAs), which offer novel functionalities and stereochemical arrangements. Among these, halogenated amino acids have garnered significant attention for their ability to modulate biological activity. This technical guide provides a comprehensive overview of a specific UAA, 2-chloro-3-phenyl-DL-alanine, from its historical context and discovery to detailed synthetic protocols and potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, chemical biology, and drug development.

While its para- and meta-substituted counterparts have been more extensively studied, this compound, also known as o-chloro-DL-phenylalanine, presents unique electronic and steric properties due to the ortho positioning of the chlorine atom on the phenyl ring. This guide will delve into the nuances of its synthesis, characterization, and the logical underpinnings of the experimental methodologies employed.

I. Historical Context and Discovery

The precise first synthesis of this compound is not prominently documented in readily available historical records. However, its discovery can be situated within the broader history of amino acid synthesis that flourished in the late 19th and early 20th centuries. The foundational work of chemists like Adolph Strecker, who developed the Strecker synthesis in 1850, and the later Erlenmeyer-Plöchl azlactone synthesis, laid the groundwork for the creation of a vast array of non-proteinogenic amino acids.[1]

The synthesis of halogenated phenylalanine derivatives likely emerged from the systematic exploration of these classical methods, substituting benzaldehyde with its halogenated analogs. The motivation for such syntheses was often driven by the desire to understand the impact of substituents on the chemical and biological properties of amino acids. The para-substituted isomer, p-chlorophenylalanine (PCPA), for instance, was later discovered to be a potent inhibitor of the enzyme tryptophan hydroxylase, a key player in serotonin biosynthesis.[2][3] This discovery spurred further interest in other halogenated phenylalanines, including the ortho- and meta-isomers, to explore their potential as pharmacological tools or therapeutic agents.

While a singular "discovery" paper for this compound is not apparent, its preparation would have been a logical extension of established synthetic methodologies applied to o-chlorobenzaldehyde or its derivatives. The characterization and reporting of this compound would have likely occurred in the mid-20th century as part of broader studies on amino acid analogs.

II. Synthetic Methodologies

The synthesis of this compound can be achieved through several classical and modern organic chemistry reactions. The choice of method often depends on the desired scale, available starting materials, and the need for stereochemical control (though this guide focuses on the racemic DL-form). Two of the most robust and historically significant methods are the Strecker synthesis and the Erlenmeyer-Plöchl azlactone synthesis.

A. Strecker Synthesis

The Strecker synthesis is a one-pot, three-component reaction that produces an α-amino nitrile from an aldehyde, ammonia, and cyanide, which is then hydrolyzed to yield the corresponding amino acid.[4][5] This method is highly versatile and adaptable for the synthesis of a wide range of amino acids.

Reaction Workflow:

Caption: Strecker synthesis workflow for this compound.

Detailed Experimental Protocol (Strecker Synthesis):

Step 1: Formation of the α-Aminonitrile

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of ammonium chloride (1.1 equivalents) in water.

-

Addition of Cyanide: Sodium cyanide (1.1 equivalents) is dissolved in water and added to the ammonium chloride solution. The flask is cooled in an ice bath to 0-5 °C.

-

Causality: The combination of ammonium chloride and sodium cyanide generates ammonium cyanide in situ. The cooling is crucial to control the exothermicity of the subsequent reaction and to minimize side reactions.

-

-

Aldehyde Addition: o-Chlorobenzaldehyde (1.0 equivalent) dissolved in a minimal amount of methanol is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Progression: The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Self-Validation: The disappearance of the aldehyde spot on TLC indicates the completion of the aminonitrile formation.

-

Step 2: Hydrolysis of the α-Aminonitrile

-

Acidification: The reaction mixture containing the α-aminonitrile is transferred to a round-bottom flask and concentrated hydrochloric acid is added.

-

Reflux: The mixture is heated to reflux for several hours. This step hydrolyzes the nitrile group to a carboxylic acid and the imine to an amine, which is protonated under the acidic conditions.

-

Causality: The strong acidic conditions are necessary to drive the complete hydrolysis of the stable nitrile functionality.

-

-

Work-up and Isolation: a. After cooling, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether) to remove any unreacted starting materials or non-polar byproducts. b. The aqueous layer is then carefully neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid (typically around pH 5-6). c. The precipitated crude this compound is collected by filtration.

-

Purification: The crude product is recrystallized from hot water or an alcohol-water mixture to yield the pure amino acid.

B. Erlenmeyer-Plöchl Azlactone Synthesis

This method involves the condensation of an N-acylglycine (commonly hippuric acid) with an aldehyde in the presence of acetic anhydride and a weak base to form an azlactone (an oxazolone derivative). The azlactone is then hydrolyzed and reduced to give the desired amino acid.[6]

Reaction Workflow:

Caption: Erlenmeyer-Plöchl synthesis workflow.

Detailed Experimental Protocol (Erlenmeyer-Plöchl Synthesis):

Step 1: Azlactone Formation

-

Reaction Mixture: A mixture of o-chlorobenzaldehyde (1.0 equivalent), hippuric acid (1.0 equivalent), anhydrous sodium acetate (0.8 equivalents), and acetic anhydride (2.5 equivalents) is placed in a round-bottom flask.

-

Heating: The mixture is heated, typically in a water bath at 80-90 °C, with stirring for 1-2 hours.

-

Causality: Acetic anhydride serves as both the solvent and a dehydrating agent, driving the condensation reaction. Sodium acetate acts as the base to deprotonate the hippuric acid.

-

-

Isolation of Azlactone: Upon cooling, the reaction mixture solidifies. The solid mass is triturated with cold ethanol or water to remove acetic anhydride and other soluble impurities. The crude azlactone is collected by filtration.

Step 2: Conversion of Azlactone to the Amino Acid

-

Hydrolysis: The crude azlactone is refluxed with a solution of sodium hydroxide to open the lactone ring and hydrolyze the amide bond.

-

Reduction: The resulting α-acylamino-o-chlorocinnamic acid is then reduced. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Causality: The reduction step converts the carbon-carbon double bond to a single bond.

-

-

Final Hydrolysis and Isolation: The N-acyl group is removed by acid hydrolysis (refluxing with HCl). The final product is isolated by neutralization and recrystallization as described in the Strecker synthesis work-up.

III. Characterization and Data

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

| Property | Typical Value Range |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Varies depending on purity, typically in the range of 220-240 °C (with decomposition) |

| Solubility | Sparingly soluble in cold water, more soluble in hot water and dilute acid/base |

| ¹H NMR (D₂O/DCl) | δ (ppm): ~3.2-3.5 (m, 2H, β-CH₂), ~4.3-4.5 (m, 1H, α-CH), ~7.2-7.6 (m, 4H, Ar-H) |

| ¹³C NMR (D₂O/DCl) | δ (ppm): ~35 (β-C), ~55 (α-C), ~128-135 (aromatic C), ~172 (C=O) |

| IR (KBr, cm⁻¹) | ~3000-3200 (N-H, O-H stretch), ~1700-1725 (C=O stretch), ~1580-1600 (N-H bend), ~750 (C-Cl stretch) |

IV. Potential Biological Activity and Mechanism of Action

While the biological activity of this compound is not as extensively documented as its para-isomer, its structural similarity to phenylalanine suggests it may interact with enzymes that utilize phenylalanine or its derivatives as substrates.

A plausible mechanism of action, by analogy to p-chlorophenylalanine, is the inhibition of aromatic amino acid hydroxylases. p-Chlorophenylalanine is a well-known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[2][3] It is hypothesized that this compound may also exhibit inhibitory activity against this or other related enzymes, such as phenylalanine hydroxylase.

Hypothesized Mechanism of Enzyme Inhibition:

Caption: Hypothesized inhibition of serotonin synthesis by this compound.

The ortho-chloro substituent could influence the binding affinity and reactivity of the molecule within the enzyme's active site, potentially leading to a different inhibitory profile compared to the para-isomer. Further research, including enzyme kinetics and structural biology studies, is necessary to elucidate the precise mechanism of action of this compound.

V. Conclusion

This compound represents a valuable, albeit less explored, unnatural amino acid with potential applications in medicinal chemistry and as a tool for biochemical research. Its synthesis is readily achievable through established and robust methods such as the Strecker and Erlenmeyer-Plöchl syntheses. This guide has provided a detailed framework for its preparation and characterization, grounded in the principles of organic synthesis. The hypothesized biological activity of this compound as an enzyme inhibitor warrants further investigation, which could open new avenues for the development of novel therapeutic agents or pharmacological probes. As the demand for sophisticated molecular tools in drug discovery continues to grow, a thorough understanding of the synthesis and properties of such unique building blocks is paramount.

VI. References

-

Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516.

-

Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.

-

Erlenmeyer, E. (1893). Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd. Annalen der Chemie, 275(1), 1-8.

-

Plöchl, J. (1884). Über einige Derivate der Benzoylimidozimtsäure. Berichte der deutschen chemischen Gesellschaft, 17(2), 1616-1624.

-

Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology, 3(3), 274-278.

-

Kendall, E. C., & McKenzie, B. F. (1929). dl-Alanine. Organic Syntheses, 9, 4.

-

Gillespie, H. B., & Snyder, H. R. (1943). dl-β-Phenylalanine. Organic Syntheses, Coll. Vol. 2, 489.

-

Houghten, R. A., & Rapoport, H. (1974). Synthesis of pure p-chlorophenyl-L-alanine from L-phenylalanine. Journal of Medicinal Chemistry, 17(5), 556-558.

-

Clarke, H. T., & Bean, C. M. (1931). α-Aminoisobutyric acid. Organic Syntheses, 11, 4.

-

Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.

-

PubChem. (n.d.). 2-Chloro-DL-phenylalanine. Retrieved from --INVALID-LINK--

-

Chem-Impex. (n.d.). DL-Phe(2-Cl)-OH. Retrieved from --INVALID-LINK--

-

Wikipedia. (2023). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from --INVALID-LINK--

-

Watson International. (n.d.). 2-Chlorophenylalanine CAS 14091-11-3. Retrieved from --INVALID-LINK--

-

J&K Scientific. (n.d.). DL-Phe(2-Cl)-OH | 14091-11-3. Retrieved from --INVALID-LINK--

-

MedChemExpress. (n.d.). 2-Amino-3-(2-chlorophenyl)propanoic acid. Retrieved from --INVALID-LINK--

-

Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from --INVALID-LINK--

References

- 1. Alanine prevents the in vitro inhibition of glycolysis caused by phenylalanine in brain cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p-Chlorophenylalanine | Hydroxylases | Tocris Bioscience [tocris.com]

- 3. p-Chlorophenylalanine-induced chemical manifestations of phenylketonuria in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

"2-chloro-3-phenyl-DL-alanine" derivatives and analogues synthesis

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-Phenyl-DL-Alanine Derivatives and Analogues

Introduction and Strategic Importance

This compound, a halogenated derivative of the essential amino acid phenylalanine, represents a pivotal building block in medicinal chemistry and drug development. Its unique structure, featuring a reactive chlorine atom at the β-position, makes it a versatile precursor for synthesizing a wide array of modified amino acids, peptide analogues, and complex heterocyclic systems. The presence of the chloro substituent can modulate the biological activity of parent compounds by altering their steric and electronic properties, enhancing metabolic stability, or serving as a chemical handle for further functionalization.

This guide provides a comprehensive overview of the core synthetic strategies for preparing this compound and its analogues. It is designed for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of various synthetic pathways.

Retrosynthetic Analysis and Core Synthetic Logic

A logical retrosynthetic analysis of the target molecule reveals several key bond disconnections and strategic precursors. The primary challenge lies in the stereocontrolled or non-stereoselective introduction of both the amine and chlorine functionalities onto a three-carbon backbone attached to a phenyl group.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Methodologies

Several robust methods have been established for the synthesis of β-halo-α-amino acids. The choice of method often depends on the desired scale, stereochemical requirements, and the availability of starting materials.

Synthesis via Aziridine Ring Opening: A Direct Approach

One of the most efficient routes involves the nucleophilic ring-opening of an aziridine-2-carboxylate precursor. This method is advantageous as it can establish the carbon-nitrogen bond early in the synthesis, with the final step being the introduction of the chloride.

The reaction proceeds by treating a suitably protected aziridine-2-carboxylate with a chloride source, typically hydrogen chloride (HCl). The acidic conditions protonate the aziridine nitrogen, activating the ring towards nucleophilic attack by the chloride ion. This attack occurs at the less sterically hindered β-carbon, leading to the desired 2-amino-3-chloro product. An inventive process highlights that this reaction can be performed with stoichiometric amounts of HCl, allowing for the selective crystallization of the desired β-chloroalanine product from the reaction mixture, which may also contain the α-chloro-β-alanine isomer.[1]

Caption: Mechanism of aziridine ring-opening to form β-chloro amino acids.

The Strecker Synthesis Pathway

The Strecker synthesis is a classic, versatile method for producing α-amino acids from aldehydes.[2] This two-step process begins with the reaction of an aldehyde (in this case, phenylacetaldehyde) with ammonia and a cyanide source (like KCN) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic conditions yields the final α-amino acid.[2]

To synthesize the target molecule, a variation starting with 2-chloro-3-phenylpropanal would be required. However, the more common application of the Strecker synthesis would be to first synthesize phenylalanine from phenylacetaldehyde, followed by a chlorination step.

Caption: Workflow of the Strecker synthesis followed by chlorination.

The Amidomalonate Synthesis

This pathway is a variation of the malonic ester synthesis and is highly effective for preparing a wide range of α-amino acids.[3] The synthesis starts with diethyl acetamidomalonate, which is deprotonated with a strong base (e.g., sodium ethoxide) to form a stable enolate. This enolate is then alkylated with an appropriate alkyl halide—in this case, benzyl bromide. The final steps involve hydrolysis of the ester and amide groups, followed by decarboxylation under acidic conditions to yield the desired amino acid, which would then need to be chlorinated.

Advantages:

-

Avoids the direct use of cyanide.

-